Allo-hydroxycitric acid lactone
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Overview
Description
Allo-hydroxycitric acid lactone is a natural product found in Hibiscus sabdariffa with data available.
Scientific Research Applications
Preparation and Stability
Allo-hydroxycitric acid lactone (HCAL) has been prepared in high purity and converted into various metal salts. It's noted for its stability at room temperature but shifts in equilibrium with its acid counterpart in aqueous solutions. The preparation involved establishing an HPLC method for quantification, marking a significant step in its handling and study (Rao et al., 2010).
Analytical Techniques
Advances in analytical techniques have contributed significantly to the research of hydroxycitric acid lactone. Capillary zone electrophoresis methods with direct ultraviolet detection have been developed, offering a robust approach for analyzing diastereomeric 2-hydroxycitric acid lactones in plant sources such as Garcinia cambogia fruit rinds and Hibiscus sabdariffa calyx (Abhijith et al., 2017; Muensritharam et al., 2008).
Biological Properties
HCAL and its derivatives have shown a range of biological properties, such as appetite suppression in in-vivo studies, marking its potential relevance in fields related to metabolism and nutrition (Rao et al., 2010). Additionally, novel hydroxycitric acid lactone derivatives exhibit antibacterial activity, suggesting its utility in antimicrobial studies (Ishii et al., 2015).
Extraction and Separation Techniques
Research has also focused on optimizing extraction and separation techniques for HCAL. Studies have employed Poly(4-vinylpyridine) (PVP) for the separation of HCAL from complex mixtures, addressing challenges related to the extraction of hydroxycitric acid from natural sources like Garcinia cambogia fruits (Chanda & Rempel, 2000).
Properties
CAS No. |
469-72-7 |
---|---|
Molecular Formula |
C6H6O7 |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6-/m1/s1 |
InChI Key |
PFHZIWAVXDSFTB-AWFVSMACSA-N |
Isomeric SMILES |
C1C(=O)O[C@@H]([C@]1(C(=O)O)O)C(=O)O |
SMILES |
C1C(=O)OC(C1(C(=O)O)O)C(=O)O |
Canonical SMILES |
C1C(=O)OC(C1(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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